all-trans-Retinal-d5

Beschreibung

BenchChem offers high-quality all-trans-Retinal-d5 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about all-trans-Retinal-d5 including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

IUPAC Name |

(2E,4E,6E,8E)-9-[3,3-dideuterio-6,6-dimethyl-2-(trideuteriomethyl)cyclohexen-1-yl]-3,7-dimethylnona-2,4,6,8-tetraenal | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H28O/c1-16(8-6-9-17(2)13-15-21)11-12-19-18(3)10-7-14-20(19,4)5/h6,8-9,11-13,15H,7,10,14H2,1-5H3/b9-6+,12-11+,16-8+,17-13+/i3D3,10D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NCYCYZXNIZJOKI-LHAZDGMOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(CCC1)(C)C)C=CC(=CC=CC(=CC=O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1(CCC(C(=C1C([2H])([2H])[2H])/C=C/C(=C/C=C/C(=C/C=O)/C)/C)(C)C)[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H28O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to all-trans-Retinal-d5: Properties, Synthesis, and Application in Bioanalytical Research

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of all-trans-Retinal-d5, a deuterated isotopologue of the critical vitamin A metabolite, all-trans-retinal. Designed for researchers in vision science, pharmacology, and drug development, this document details the chemical structure, physicochemical properties, and synthesis of all-trans-Retinal-d5. A significant focus is placed on its principal application as an internal standard in liquid chromatography-mass spectrometry (LC-MS/MS) for the accurate quantification of endogenous all-trans-retinal. Detailed experimental protocols, including sample preparation, chromatographic separation, and mass spectrometric analysis, are provided to facilitate its effective implementation in a laboratory setting. This guide aims to serve as a practical resource, underpinned by scientific principles, to support rigorous and reproducible research.

Introduction: The Significance of all-trans-Retinal and the Role of Isotopic Labeling

All-trans-retinal, a polyene aldehyde, is a pivotal molecule in a multitude of biological processes. It is a key component of the visual cycle, serving as the chromophore for rhodopsin and other visual pigments[1][2]. Beyond its role in vision, all-trans-retinal is the metabolic precursor to all-trans-retinoic acid, a potent signaling molecule that regulates gene expression involved in cell growth, differentiation, and embryonic development[3][4].

Given its low endogenous concentrations and reactive aldehyde functionality, the accurate quantification of all-trans-retinal in complex biological matrices presents a significant analytical challenge[5]. Isotope dilution mass spectrometry (IDMS) is the gold standard for such quantitative bioanalysis, offering high precision and accuracy. This technique relies on the use of a stable isotope-labeled internal standard, which is chemically identical to the analyte but has a different mass. All-trans-Retinal-d5, with five deuterium atoms incorporated into its structure, serves as an ideal internal standard for the quantification of all-trans-retinal[6]. Its use allows for the correction of analyte loss during sample preparation and variations in ionization efficiency during mass spectrometric analysis, thereby ensuring the reliability of the obtained results.

Chemical Structure and Physicochemical Properties

The defining feature of all-trans-Retinal-d5 is the strategic placement of five deuterium atoms on the cyclohexene ring, which provides a distinct mass shift without significantly altering its chemical behavior.

Chemical Structure

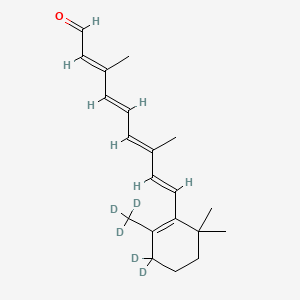

Figure 1: Chemical structure of all-trans-Retinal-d5.

Caption: The structure highlights the all-trans configuration of the polyene chain and the five deuterium atoms on the β-ionone ring.

Physicochemical Properties

A summary of the key physicochemical properties of all-trans-Retinal-d5 is presented in Table 1. These properties are crucial for its handling, storage, and application in analytical methods.

| Property | Value | Source |

| IUPAC Name | (2E,4E,6E,8E)-9-[3,3-dideuterio-6,6-dimethyl-2-(trideuteriomethyl)cyclohexen-1-yl]-3,7-dimethylnona-2,4,6,8-tetraenal | [7] |

| Synonyms | Retinene-d5, E-Retinal-d5, Retinaldehyde-d5 | [2][5] |

| CAS Number | 1217234-58-6 | [5] |

| Molecular Formula | C₂₀H₂₃D₅O | [2] |

| Molecular Weight | 289.47 g/mol | [5] |

| Appearance | Yellow Solid | [5] |

| Storage | -86°C, in an amber vial, under an inert atmosphere | [5] |

| Solubility | Soluble in ethanol and DMSO | [8] |

Note: The properties of the deuterated compound are expected to be very similar to its non-deuterated counterpart, all-trans-retinal.

Spectroscopic Properties

Mass Spectrometry

The key feature of all-trans-Retinal-d5 is its mass difference compared to the unlabeled compound, which is fundamental to its use in IDMS. Due to the reactive nature of the aldehyde group, all-trans-retinal is often derivatized to its oxime or other stable adducts prior to LC-MS/MS analysis[9][10]. The fragmentation pattern of the derivatized all-trans-Retinal-d5 will show a +5 Da shift for fragments containing the deuterated ring. For example, in the analysis of all-trans-retinoic acid-d5, a fragment corresponding to the loss of the side chain was observed with the deuterium labels retained, confirming their position on the ring[11]. A similar fragmentation pattern is expected for all-trans-Retinal-d5 derivatives.

NMR Spectroscopy

Although specific 1H and 13C NMR spectra for all-trans-Retinal-d5 are not widely published, the spectra of the non-deuterated all-trans-retinal are well-characterized. In the 1H NMR spectrum of all-trans-Retinal-d5, the signals corresponding to the protons on the deuterated positions of the β-ionone ring would be absent. Similarly, in the 13C NMR spectrum, the carbons bearing deuterium would exhibit triplet splitting (due to C-D coupling) and a slight upfield shift compared to the corresponding carbons in the non-deuterated molecule. This data is crucial for confirming the isotopic labeling pattern and purity of the standard[6].

UV-Vis Spectroscopy

The UV-Vis absorption spectrum of all-trans-retinal in ethanol exhibits a characteristic absorption maximum (λmax) at approximately 383 nm[9]. The electronic transitions responsible for this absorption are primarily located in the polyene chain. Therefore, the deuteration on the β-ionone ring is expected to have a negligible effect on the UV-Vis spectrum.

Synthesis of all-trans-Retinal-d5

A plausible synthetic route would start with a deuterated β-ionone precursor. The polyene side chain can then be built up through a series of reactions, such as Wittig or Horner-Wadsworth-Emmons reactions, followed by oxidation of the terminal alcohol to the aldehyde. For instance, the synthesis of deuterated 11-cis-retinal has been reported, demonstrating the feasibility of introducing deuterium at specific positions[12].

Figure 2: Generalized synthetic workflow for all-trans-Retinal-d5.

Caption: A conceptual pathway illustrating the key stages in the synthesis of all-trans-Retinal-d5 from a deuterated starting material.

Application in Quantitative Bioanalysis: A Step-by-Step Protocol

The primary and most critical application of all-trans-Retinal-d5 is as an internal standard for the accurate quantification of all-trans-retinal in biological samples using LC-MS/MS. The following protocol provides a detailed workflow for this application.

Preparation of Standard Solutions and Calibration Curve

-

Stock Solutions: Prepare a stock solution of all-trans-Retinal-d5 in an appropriate solvent such as ethanol or DMSO. Due to the light and air sensitivity of retinoids, it is crucial to use amber vials and handle solutions under an inert atmosphere (e.g., argon or nitrogen). Store stock solutions at -80°C for long-term stability.

-

Working Solutions: Prepare a series of working standard solutions of non-deuterated all-trans-retinal of known concentrations by serial dilution of a primary stock solution.

-

Calibration Curve: To construct the calibration curve, a fixed amount of the all-trans-Retinal-d5 internal standard is added to each working standard solution of all-trans-retinal. This creates a set of standards with varying analyte-to-internal standard concentration ratios.

Sample Preparation

The following is a robust protocol for the extraction and derivatization of retinal from biological matrices, adapted from a validated method[9][13][14].

-

Homogenization: Homogenize the biological tissue sample (e.g., retina, liver, plasma) in a suitable buffer.

-

Internal Standard Spiking: Add a known amount of the all-trans-Retinal-d5 internal standard solution to the homogenate.

-

Protein Precipitation: Precipitate proteins by adding a cold organic solvent such as acetonitrile or methanol.

-

Derivatization: To stabilize the reactive aldehyde group, derivatize the retinal in the sample to its oxime by adding a solution of hydroxylamine or an O-alkylhydroxylamine[9][10]. This reaction should be performed in the dark to prevent photoisomerization.

-

Liquid-Liquid Extraction: Extract the derivatized retinoids using an organic solvent such as hexane or a mixture of hexane and ethyl acetate.

-

Evaporation and Reconstitution: Evaporate the organic solvent under a stream of nitrogen and reconstitute the residue in the mobile phase for LC-MS/MS analysis.

Figure 3: Experimental workflow for retinal quantification.

Caption: A step-by-step diagram illustrating the sample preparation and analysis process using all-trans-Retinal-d5 as an internal standard.

LC-MS/MS Analysis

-

Chromatographic Separation: Use a reverse-phase C18 column to separate the derivatized all-trans-retinal from other isomers and matrix components. A gradient elution with a mobile phase consisting of an aqueous component (e.g., water with 0.1% formic acid) and an organic component (e.g., methanol or acetonitrile) is typically employed[13][14].

-

Mass Spectrometric Detection: Operate the mass spectrometer in positive electrospray ionization (ESI+) mode. Use Selected Reaction Monitoring (SRM) to monitor the specific precursor-to-product ion transitions for both the derivatized all-trans-retinal and the all-trans-Retinal-d5 internal standard.

-

Analyte (derivatized): Monitor the transition corresponding to the derivatized all-trans-retinal.

-

Internal Standard (derivatized): Monitor the transition corresponding to the derivatized all-trans-Retinal-d5, which will have a +5 Da shift in the precursor ion mass.

-

Data Analysis and Quantification

-

Peak Integration: Integrate the peak areas for the selected transitions of both the analyte and the internal standard.

-

Ratio Calculation: Calculate the ratio of the analyte peak area to the internal standard peak area for each sample and calibration standard.

-

Quantification: Construct a calibration curve by plotting the peak area ratio against the concentration of the analyte in the calibration standards. Determine the concentration of all-trans-retinal in the unknown samples by interpolating their peak area ratios on the calibration curve.

Stability and Handling

All-trans-retinal and its deuterated analogue are sensitive to light, oxygen, and heat[15]. Therefore, stringent handling and storage procedures are necessary to maintain their integrity.

-

Storage: Store the solid compound and solutions at -80°C or lower in amber vials under an inert atmosphere.

-

Handling: All manipulations should be performed under dim red light to minimize photoisomerization and degradation. Use freshly prepared solutions whenever possible.

-

Safety: All-trans-retinal is a hazardous substance. Appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, should be worn when handling the compound. Refer to the Safety Data Sheet (SDS) for detailed safety information.

Conclusion

All-trans-Retinal-d5 is an indispensable tool for researchers requiring accurate and precise quantification of all-trans-retinal in biological systems. Its use as an internal standard in isotope dilution mass spectrometry provides a robust methodology to overcome the challenges associated with the analysis of this labile and low-abundance analyte. This technical guide provides the fundamental knowledge and practical protocols to enable scientists to confidently incorporate all-trans-Retinal-d5 into their research, thereby contributing to a deeper understanding of the multifaceted roles of retinoids in health and disease.

References

-

Wang, J., Yoo, H. S., Obrochta, K. M., Huang, P., & Napoli, J. L. (2016). Quantitation of retinaldehyde in small biological samples using ultrahigh-performance liquid chromatography MS/MS. Journal of Lipid Research, 57(11), 2137–2143. [Link]

-

Pharmaffiliates. (n.d.). all-trans-Retinal-d5. Retrieved from [Link]

-

PubChem. (n.d.). all-trans-Retinal-d5. Retrieved from [Link]

-

PubChem. (n.d.). all-trans-Retinol-d5. Retrieved from [Link]

-

Posch, K. C., Barski, J. J., & Napoli, J. L. (1992). Biosynthesis of all-trans-retinoic acid from retinal. Recognition of retinal bound to cellular retinol binding protein (type I) as substrate by a purified cytosolic dehydrogenase. The Journal of biological chemistry, 267(26), 18247–18254. [Link]

-

Torka, P., et al. (2021). Quantification of All-Trans Retinoic Acid by Liquid Chromatography–Tandem Mass Spectrometry and Association with Lipid Profile in Patients with Type 2 Diabetes. Metabolites, 11(1), 51. [Link]

-

Torka, P., et al. (2021). Quantification of All-Trans Retinoic Acid by Liquid Chromatography–Tandem Mass Spectrometry and Association with Lipid Profile in Patients with Type 2 Diabetes. Metabolites, 11(1), 51. [Link]

-

Kedishvili, N. Y. (2016). Generation of Retinaldehyde for Retinoic Acid Biosynthesis. Nutrients, 8(11), 746. [Link]

-

Waters Corporation. (n.d.). LC-MS Analysis of trans-Retinoic Acid. [Link]

-

Crockett, A. S., et al. (2017). Synthesis of Isotopically Labelled All-Trans Retinals for DNP-Enhanced Solid State NMR Studies of Retinylidene Proteins. ePrints Soton. [Link]

-

Wang, J., Yoo, H. S., Obrochta, K. M., Huang, P., & Napoli, J. L. (2016). Quantitation of retinaldehyde in small biological samples using ultrahigh-performance liquid chromatography tandem mass spectrometry. eScholarship. [Link]

-

Borhan, B., et al. (2000). Synthesis of a Photoaffinity-Labeled (11Z)-Retinal: Identification of Retinal/Rhodopsin Cross-Linked Sites along the Visual-Transduction Path. Helvetica Chimica Acta, 83(10), 2649-2660. [Link]

-

Krupka, T. M., & Kádár, L. (2013). Characteristic fragmentation patterns of the trimethylsilyl and trimethylsilyl-oxime derivatives of various saccharides as obtained by gas chromatography coupled to ion-trap mass spectrometry. Journal of Mass Spectrometry, 48(6), 675-684. [Link]

-

Deveraux Specialties. (2025). What Most Retinal Formulations Get Wrong—And How to Fix It. [Link]

Sources

- 1. biosynth.com [biosynth.com]

- 2. scbt.com [scbt.com]

- 3. Biosynthesis of all-trans-retinoic acid from retinal. Recognition of retinal bound to cellular retinol binding protein (type I) as substrate by a purified cytosolic dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. pharmaffiliates.com [pharmaffiliates.com]

- 6. all-trans-Retinol-d5 | 1185244-58-9 | Benchchem [benchchem.com]

- 7. all-trans Retinal-d5 | C20H28O | CID 57369224 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. All-trans-retinal | Endogenous Metabolite | TargetMol [targetmol.com]

- 9. Quantitation of retinaldehyde in small biological samples using ultrahigh-performance liquid chromatography MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Quantitation of retinaldehyde in small biological samples using ultrahigh-performance liquid chromatography tandem mass spectrometry [escholarship.org]

- 11. mdpi.com [mdpi.com]

- 12. researchgate.net [researchgate.net]

- 13. Quantification of All-Trans Retinoic Acid by Liquid Chromatography–Tandem Mass Spectrometry and Association with Lipid Profile in Patients with Type 2 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]

- 14. documents.thermofisher.com [documents.thermofisher.com]

- 15. researchgate.net [researchgate.net]

An In-Depth Technical Guide to all-trans-Retinal-d5 for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of all-trans-Retinal-d5, a deuterated isotopologue of a critical molecule in vision and broader biological pathways. Designed for professionals in research and drug development, this document delves into the molecular characteristics, analytical applications, and biochemical significance of this stable isotope-labeled compound.

Core Molecular Profile of all-trans-Retinal-d5

all-trans-Retinal-d5 is a synthetically modified version of all-trans-retinal where five hydrogen atoms have been replaced by their heavier isotope, deuterium. This isotopic substitution is strategically placed at non-labile positions, typically on the cyclohexenyl ring and the adjacent methyl group, to ensure stability and prevent exchange with protons in biological systems. This key feature makes it an invaluable tool in analytical chemistry, particularly in mass spectrometry-based quantification.

The fundamental properties of all-trans-Retinal-d5 are summarized below:

| Property | Value | Source(s) |

| Molecular Formula | C₂₀H₂₃D₅O | [1][2] |

| Molecular Weight | 289.47 g/mol | [1][2] |

| Monoisotopic Mass | 289.2454 g/mol | [1] |

| CAS Number | 1217234-58-6 | [1][2] |

| Appearance | Yellow Solid | [2] |

| Storage Conditions | -86°C, Amber Vial, Under Inert Atmosphere | [2] |

Synonyms: (all-E)-3,7-Dimethyl-9-(2,6,6-trimethyl-1-cyclohexen-1-yl)-2,4,6,8-nonatetraenal-d5, all-trans-Vitamin A Aldehyde-d5, Retinene-d5, E-Retinal-d5, Retinaldehyde-d5.[2]

IUPAC Name: (2E,4E,6E,8E)-9-[3,3-dideuterio-6,6-dimethyl-2-(trideuteriomethyl)cyclohexen-1-yl]-3,7-dimethylnona-2,4,6,8-tetraenal.[1]

The Indispensable Role in Quantitative Bioanalysis: Isotope Dilution Mass Spectrometry

The primary and most critical application of all-trans-Retinal-d5 is its use as an internal standard in isotope dilution mass spectrometry (ID-MS). This analytical technique is the gold standard for accurate quantification of endogenous molecules in complex biological matrices.

The rationale for using a deuterated standard like all-trans-Retinal-d5 is rooted in its chemical and physical behavior. It is chemically identical to its non-deuterated counterpart, meaning it co-elutes during chromatographic separation and exhibits the same ionization efficiency in the mass spectrometer's ion source. However, its increased mass allows it to be distinguished from the endogenous analyte by the mass analyzer. This co-analytical behavior is paramount for correcting for analyte loss during sample preparation and for mitigating matrix effects, which are common sources of variability and inaccuracy in bioanalytical methods.[3][4]

Caption: Workflow for quantitative analysis using all-trans-Retinal-d5.

Experimental Protocols: A Practical Guide

The following protocols are representative methodologies for the quantification of all-trans-retinal in biological samples using all-trans-Retinal-d5 as an internal standard.

Sample Preparation: Liquid-Liquid Extraction

This protocol is adapted from methodologies for the extraction of retinoids from plasma.[5][6]

-

To 200 µL of plasma in a light-protected microcentrifuge tube, add a known amount of all-trans-Retinal-d5 (e.g., 100 pg) in a small volume of ethanol.

-

Vortex briefly to mix.

-

Add 5 µL of 10 M hydrochloric acid to acidify the sample.[5]

-

Add 400 µL of methanol to precipitate proteins and vortex for 1 minute.[5]

-

Centrifuge at 10,000 x g for 10 minutes at 4°C.

-

Transfer the supernatant to a new amber tube.

-

Add 300 µL of hexane and 300 µL of ethyl acetate, and vortex for 10 seconds.[5]

-

Allow the phases to separate by incubating at 4°C in the dark for 20 minutes, followed by centrifugation at 10,000 x g for 10 minutes at 4°C.[5]

-

Carefully transfer the upper organic phase to a new tube.

-

Evaporate the solvent to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in a suitable volume of the initial mobile phase (e.g., 100 µL) for LC-MS/MS analysis.

LC-MS/MS Analysis

The following conditions are a starting point and should be optimized for the specific instrumentation used. This is based on established methods for retinoid analysis.[7]

-

HPLC System: A high-performance or ultra-high-performance liquid chromatography system.

-

Column: A C18 reversed-phase column (e.g., 100 x 2.1 mm, 2.6 µm particle size).

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Methanol with 0.1% formic acid.

-

Gradient: A gradient from 75% B to 98% B over several minutes.

-

Flow Rate: 0.5 mL/min.

-

Injection Volume: 10 µL.

-

Column Temperature: 30°C.

-

Mass Spectrometer: A triple quadrupole mass spectrometer.

-

Ionization Source: Electrospray Ionization (ESI) in positive ion mode or Atmospheric Pressure Chemical Ionization (APCI).

-

Acquisition Mode: Multiple Reaction Monitoring (MRM).

MRM Transitions:

For accurate quantification, specific precursor-to-product ion transitions must be monitored. While direct experimental data for all-trans-Retinal-d5 is not widely published, we can infer likely transitions based on the fragmentation of similar molecules. For instance, a study on a derivatized form of retinal, the O-ethyloxime, showed a transition of m/z 328.5 → 236.4.[3] For underivatized all-trans-retinal, the protonated molecule [M+H]⁺ would be at m/z 285.2. For all-trans-Retinal-d5, the [M+H]⁺ would be at m/z 290.2. Fragmentation would likely involve neutral losses of water and cleavage of the polyene chain.

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Notes |

| all-trans-Retinal | 285.2 | To be optimized | Likely fragments from loss of water and chain cleavage. |

| all-trans-Retinal-d5 | 290.2 | To be optimized | Should be 5 Da higher than the corresponding fragment of the unlabeled analyte. |

It is crucial to empirically determine the optimal product ions and collision energies for both the analyte and the internal standard on the specific mass spectrometer being used.

Biochemical Context: The Visual Cycle

all-trans-Retinal is a central molecule in the process of vision. The visual cycle is a series of enzymatic reactions that regenerate the light-sensitive chromophore, 11-cis-retinal, after it has been photoisomerized to all-trans-retinal.

Caption: The canonical visual cycle involving all-trans-Retinal.

The conversion of 11-cis-retinal to all-trans-retinal upon photon absorption is the event that triggers the signaling cascade leading to vision. The subsequent release of all-trans-retinal and its reduction to all-trans-retinol is the first step in its recycling back to the 11-cis isomer. Studying the kinetics of this cycle is crucial for understanding retinal health and diseases. all-trans-Retinal-d5, in conjunction with other labeled retinoids, can be used in tracer studies to follow the metabolic flux through this and other retinoid pathways.

Synthesis of all-trans-Retinal-d5: A Representative Approach

While specific, detailed synthetic protocols for all-trans-Retinal-d5 are not widely published in peer-reviewed literature, a plausible and effective route can be adapted from established methods for synthesizing deuterated retinoids. A common strategy involves the use of a Wittig or Horner-Wadsworth-Emmons reaction with deuterated building blocks. An alternative approach, described for all-trans-retinol-d5, involves a Grignard reaction followed by oxidation.

The following is a representative synthetic workflow based on the latter approach:

-

Preparation of Deuterated Grignard Reagent: Reaction of deuterated methyl bromide (CD₃Br) with magnesium turnings in an anhydrous ether solvent to produce methyl-d₃-magnesium bromide (CD₃MgBr).

-

Coupling Reaction: Aldol addition of the CD₃MgBr to a suitable β-cyclocitral derivative to introduce the deuterated methyl group and form a deuterated allylic alcohol intermediate.

-

Oxidation: Oxidation of the resulting deuterated all-trans-retinol-d5 to all-trans-Retinal-d5 using a mild oxidizing agent such as manganese dioxide (MnO₂). This step must be performed carefully to avoid over-oxidation to retinoic acid.

This multi-step synthesis requires expertise in organometallic chemistry and careful handling of air- and moisture-sensitive reagents. The final product must be purified by chromatography and its identity and isotopic purity confirmed by mass spectrometry and NMR spectroscopy.

Conclusion

all-trans-Retinal-d5 is a powerful tool for researchers in vision science, pharmacology, and clinical diagnostics. Its utility as an internal standard in mass spectrometry enables the accurate and precise quantification of endogenous all-trans-retinal, a molecule of immense biological importance. Understanding its properties and the methodologies for its use is essential for any laboratory engaged in retinoid research. This guide provides a foundational understanding and practical protocols to facilitate the integration of all-trans-Retinal-d5 into advanced research and development workflows.

References

- Blakeley, L. R., Chen, C., Chen, C. K., et al. (2017). Rod outer segment retinol dehydrogenase activity and all-trans retinal levels after bleaching in rod photoreceptors from wild type and Abca4−/− mice. Experimental Eye Research, 155, 66-76.

- Kane, M. A., Chen, N., & Napoli, J. L. (2016). Quantitation of retinaldehyde in small biological samples using ultrahigh-performance liquid chromatography MS/MS. Journal of Lipid Research, 57(9), 1703–1711.

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 57369224, all-trans Retinal-d5. Retrieved January 26, 2026, from [Link].

-

Pharmaffiliates. (n.d.). all-trans-Retinal-d5. Retrieved January 26, 2026, from [Link]

- Thermo Fisher Scientific. (2017). LC-MS/MS Quantitative Analysis of 12 Retinoids, Derivatives and Metabolites in Serum for Clinical Research.

- von Schacky, C., & Weber, P. C. (2021). Quantification of All-Trans Retinoic Acid by Liquid Chromatography–Tandem Mass Spectrometry and Association with Lipid Profile in Patients with Type 2 Diabetes. International Journal of Molecular Sciences, 22(2), 856.

- El-Konaissi, I. S. M. S. (2022).

-

Wikipedia contributors. (2023, December 27). Retinal. In Wikipedia, The Free Encyclopedia. Retrieved January 26, 2026, from [Link]

-

Wikipedia contributors. (2023, October 26). Visual cycle. In Wikipedia, The Free Encyclopedia. Retrieved January 26, 2026, from [Link]

- von Schacky, C., & Weber, P. C. (2021). Quantification of All-Trans Retinoic Acid by Liquid Chromatography–Tandem Mass Spectrometry and Association with Lipid Profile in Patients with Type 2 Diabetes. Metabolites, 11(1), 34.

- Thermo Fisher Scientific. (2017). LC-MS/MS Quantitative Analysis of 12 Retinoids, Derivatives and Metabolites in Serum for Clinical Research.

- Koutalos, Y., Chen, C., & Tsina, E. (2009). Formation of all-trans Retinol after Visual Pigment Bleaching in Mouse Photoreceptors. Investigative Ophthalmology & Visual Science, 50(5), 2375–2383.

-

News-Medical. (2019). The Chemistry of Human Vision – The Retinoid Cycle. Retrieved January 26, 2026, from [Link]

Sources

- 1. Quantification of All-Trans Retinoic Acid by Liquid Chromatography–Tandem Mass Spectrometry and Association with Lipid Profile in Patients with Type 2 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. All-trans retinal levels and formation of lipofuscin precursors after bleaching in rod photoreceptors from wild type and Abca4−/− mice - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Quantitation of retinaldehyde in small biological samples using ultrahigh-performance liquid chromatography MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 4. all-trans-Retinal-d5 | CAS 1217234-58-6 | LGC Standards [lgcstandards.com]

- 5. scholarworks.uaeu.ac.ae [scholarworks.uaeu.ac.ae]

- 6. sciex.com [sciex.com]

- 7. Quantification of All-Trans Retinoic Acid by Liquid Chromatography–Tandem Mass Spectrometry and Association with Lipid Profile in Patients with Type 2 Diabetes | MDPI [mdpi.com]

The Definitive Guide to all-trans-Retinal-d5: A Senior Application Scientist's Perspective

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of retinoid research and drug development, precision and accuracy are paramount. The advent of stable isotope-labeled internal standards has revolutionized quantitative analysis, enabling researchers to navigate the complexities of biological matrices with confidence. Among these critical tools, all-trans-Retinal-d5 stands out for its utility in the precise measurement of endogenous and therapeutic retinoids. This guide provides an in-depth technical overview of all-trans-Retinal-d5, from its fundamental properties to its practical application in cutting-edge research.

Core Identity and Physicochemical Properties

all-trans-Retinal-d5 is a deuterated form of all-trans-retinal, a key component in the visual cycle and a precursor to the biologically active retinoic acid.[1] The strategic incorporation of five deuterium atoms provides a distinct mass shift, rendering it an ideal internal standard for mass spectrometry-based quantification.

Table 1: Core Properties of all-trans-Retinal-d5

| Property | Value | Source |

| CAS Number | 1217234-58-6 | [1][2] |

| Molecular Formula | C₂₀H₂₃D₅O | [1] |

| Molecular Weight | 289.47 g/mol | [1] |

| Appearance | Yellow Solid | |

| Synonyms | (all-E)-3,7-Dimethyl-9-(2,6,6-trimethyl-1-cyclohexen-1-yl)-2,4,6,8-nonatetraenal-d5, all-trans-Vitamin A Aldehyde-d5, Retinene-d5, E-Retinal-d5, Retinaldehyde-d5 |

The deuterium labeling in all-trans-Retinal-d5 is typically on the cyclohexene ring and the methyl group at the C2 position, providing stability against isotopic exchange under typical analytical conditions.[2]

Synthesis and Characterization: A Look Behind the Curtain

The synthesis of deuterated retinoids like all-trans-Retinal-d5 is a multi-step process that demands expertise in organic chemistry. While specific, proprietary synthesis protocols are often not publicly disclosed, the general approach involves the use of deuterated starting materials in established synthetic routes for retinoids. A plausible synthetic strategy is outlined below, based on common methods for retinoid synthesis.

Generalized Synthetic Pathway

The synthesis of all-trans-Retinal-d5 can be conceptualized through a convergent approach, often employing a Wittig or Horner-Wadsworth-Emmons reaction to construct the polyene chain. The deuterium atoms are introduced via deuterated precursors.

Caption: Generalized synthetic workflow for all-trans-Retinal-d5.

Experimental Protocol (Generalized):

-

Synthesis of Deuterated β-ionone: The synthesis would commence with a deuterated precursor, such as acetone-d6, to construct the deuterated β-ionone ring system through a series of condensation and cyclization reactions.

-

Preparation of the Side-Chain Synthon: A C5-phosphonate or a related synthon required for the extension of the polyene chain is prepared separately.

-

Wittig or Horner-Wadsworth-Emmons Reaction: The deuterated β-ionone derivative is coupled with the C5-side-chain synthon via a Wittig or Horner-Wadsworth-Emmons reaction to form the C20 carbon skeleton of the deuterated retinoid.

-

Functional Group Manipulation: The resulting intermediate, likely a deuterated retinyl ester, undergoes hydrolysis to yield deuterated retinol.

-

Oxidation to the Aldehyde: The final step involves the selective oxidation of the primary alcohol of deuterated retinol to the corresponding aldehyde, yielding all-trans-Retinal-d5. This is a critical step in the biosynthesis of retinoic acid.[4][5]

Analytical Characterization

Rigorous characterization is essential to confirm the identity, purity, and isotopic enrichment of all-trans-Retinal-d5.

Table 2: Key Analytical Characterization Techniques

| Technique | Expected Observations |

| ¹H NMR | The proton NMR spectrum would show the characteristic signals for the polyene chain protons. The signals corresponding to the deuterated positions on the cyclohexene ring and the C2-methyl group would be absent or significantly diminished. |

| ¹³C NMR | The carbon NMR spectrum would confirm the presence of all 20 carbon atoms. The signals for the deuterated carbons would exhibit splitting due to deuterium coupling (C-D coupling). |

| Mass Spectrometry (MS) | The mass spectrum will show a molecular ion peak corresponding to the mass of the deuterated compound (m/z ≈ 289.25).[2][6] The isotopic distribution will confirm the incorporation of five deuterium atoms. |

| High-Performance Liquid Chromatography (HPLC) | HPLC analysis is used to determine the chemical and isomeric purity of the compound. The retention time should be very similar to that of the unlabeled all-trans-retinal. |

The Critical Role of all-trans-Retinal-d5 in Quantitative Bioanalysis

The primary and most impactful application of all-trans-Retinal-d5 is as an internal standard in mass spectrometry-based bioanalytical methods. Its utility stems from the fundamental principles of isotope dilution mass spectrometry (IDMS).

The Principle of Isotope Dilution Mass Spectrometry

Caption: Workflow for quantitative analysis using an internal standard.

By adding a known amount of all-trans-Retinal-d5 to a biological sample at the beginning of the sample preparation process, any loss of the analyte during extraction, derivatization, and analysis is compensated for. Since the deuterated standard is chemically identical to the endogenous analyte, it behaves similarly throughout the entire analytical procedure. The final quantification is based on the ratio of the mass spectrometric signal of the endogenous analyte to that of the deuterated internal standard.

Case Study: Quantification of all-trans-Retinoic Acid in Human Plasma

A prime example of the application of a deuterated retinoid internal standard is in the quantification of all-trans-retinoic acid (atRA) in human plasma. In a study investigating the association between atRA levels and the lipid profile in patients with type 2 diabetes, all-trans-retinoic acid-d5 (a closely related deuterated retinoid) was used as an internal standard for a sensitive and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.[7] The internal standard was added to plasma samples, followed by protein precipitation and liquid-liquid extraction.[7] The use of the deuterated standard ensured accurate quantification by correcting for matrix effects and variations in extraction recovery.[7] This approach is directly applicable to the use of all-trans-Retinal-d5 for the quantification of all-trans-retinal.

Experimental Protocol: Quantification of Retinoids in Plasma

The following is a generalized protocol for the quantification of retinoids in plasma using all-trans-Retinal-d5 as an internal standard, adapted from established methods.[7]

-

Sample Preparation:

-

To 200 µL of plasma in a light-protected tube, add 10 µL of a working solution of all-trans-Retinal-d5 in a suitable organic solvent (e.g., ethanol).

-

Vortex briefly to mix.

-

-

Protein Precipitation:

-

Add 400 µL of ice-cold acetonitrile to the plasma sample.

-

Vortex vigorously for 30 seconds to precipitate proteins.

-

Centrifuge at 10,000 x g for 10 minutes at 4°C.

-

-

Liquid-Liquid Extraction:

-

Transfer the supernatant to a clean tube.

-

Add 600 µL of hexane/ethyl acetate (9:1, v/v).

-

Vortex for 1 minute and centrifuge at 3,000 x g for 5 minutes to separate the phases.

-

-

Evaporation and Reconstitution:

-

Carefully transfer the upper organic layer to a new tube.

-

Evaporate the solvent to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in 100 µL of the mobile phase for LC-MS/MS analysis.

-

-

LC-MS/MS Analysis:

-

Inject the reconstituted sample into an LC-MS/MS system.

-

Separate the retinoids using a suitable C18 reversed-phase column with an appropriate mobile phase gradient.

-

Detect and quantify the parent and product ions of both the endogenous retinoid and all-trans-Retinal-d5 using multiple reaction monitoring (MRM).

-

Stability, Storage, and Safety Considerations

The integrity of all-trans-Retinal-d5 as a reference standard is contingent upon proper handling and storage. Retinoids, in general, are sensitive to light, heat, and oxygen.

Table 3: Handling and Storage Recommendations

| Parameter | Recommendation | Rationale |

| Storage Temperature | -20°C or below.[8] | To minimize thermal degradation and isomerization. |

| Light Protection | Store in an amber vial or protect from light. | Retinoids are highly susceptible to photodegradation. |

| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen). | To prevent oxidation of the polyene chain. |

| Solvent for Stock Solutions | Use high-purity, degassed solvents (e.g., ethanol, DMSO, DMF).[9] | To ensure stability in solution. Stock solutions should be stored at low temperatures. |

Safety Precautions:

While a specific safety data sheet (SDS) for all-trans-Retinal-d5 is not always readily available, the safety precautions for the unlabeled all-trans-retinal should be followed. Retinoids are biologically active molecules and should be handled with care.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including gloves, a lab coat, and safety glasses.

-

Handling: Handle in a well-ventilated area, preferably in a fume hood. Avoid inhalation of dust or solutions.

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Future Perspectives: Beyond an Internal Standard

While the primary role of all-trans-Retinal-d5 is as an internal standard, the broader field of deuterated compounds in drug development and research is expanding. The "kinetic isotope effect" can lead to altered metabolic profiles of deuterated molecules compared to their non-deuterated counterparts. This can result in improved pharmacokinetic properties and reduced toxicity. While not the primary intention for an internal standard, this principle opens up avenues for the use of deuterated retinoids as therapeutic agents themselves.

Conclusion

all-trans-Retinal-d5 is an indispensable tool for researchers and scientists in the field of retinoid biology and drug development. Its well-defined chemical and physical properties, coupled with its ability to serve as a reliable internal standard, enable the accurate and precise quantification of retinoids in complex biological matrices. A thorough understanding of its synthesis, characterization, and proper handling is crucial for its effective implementation in the laboratory. As analytical techniques continue to advance, the demand for high-quality, well-characterized stable isotope-labeled standards like all-trans-Retinal-d5 will undoubtedly continue to grow, driving further discoveries in this vital area of research.

References

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 57369224, all-trans Retinal-d5. Retrieved from [Link].

- Cayman Chemical. (2025). all-trans Retinal Product Information.

- Alexander, J. M., et al. (2016). Synthesis of Isotopically Labelled All-Trans Retinals for DNP-Enhanced Solid State NMR Studies of Retinylidene Proteins. ePrints Soton, University of Southampton.

- D'Ambrosio, D. N., et al. (2011). Retinoic acid synthesis and degradation. Subcellular biochemistry, 56, 117–148.

- Kuhne, T., et al. (2021). Quantification of All-Trans Retinoic Acid by Liquid Chromatography–Tandem Mass Spectrometry and Association with Lipid Profile in Patients with Type 2 Diabetes. International journal of molecular sciences, 22(2), 899.

- Kane, M. A., et al. (2016). Quantitation of retinaldehyde in small biological samples using ultrahigh-performance liquid chromatography MS/MS. Journal of lipid research, 57(10), 1969–1976.

- Heyman, R. A., et al. (1998). Method of synthesis of retinoic acid. U.S. Patent No. 5,808,120. Washington, DC: U.S.

- Cortesi, R., et al. (2009). Chemical stability and phase distribution of all-trans-retinol in nanoparticle-coated emulsions. Journal of pharmaceutical sciences, 98(11), 4165–4175.

-

Kuhne, T., et al. (2021). Quantification of All-Trans Retinoic Acid by Liquid Chromatography–Tandem Mass Spectrometry and Association with Lipid Profile in Patients with Type 2 Diabetes. MDPI. Retrieved from [Link]

- Napoli, J. L. (2016). Generation of Retinaldehyde for Retinoic Acid Biosynthesis. Nutrients, 8(12), 776.

- Samarketu, S., et al. (2020). All-trans-Retinaldehyde Contributes to Retinal Vascular Permeability in Ischemia Reperfusion. Investigative ophthalmology & visual science, 61(6), 26.

- Dillon, J., et al. (2000). Studies of all-trans-retinal as a photooxidizing agent. Photochemistry and photobiology, 71(2), 225–229.

Sources

- 1. scbt.com [scbt.com]

- 2. all-trans-Retinal-d5 | CAS 1217234-58-6 | LGC Standards [lgcstandards.com]

- 3. US5808120A - Method of synthesis of retinoic acid - Google Patents [patents.google.com]

- 4. RETINOIC ACID SYNTHESIS AND DEGRADATION - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. all-trans Retinal-d5 | C20H28O | CID 57369224 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Quantification of All-Trans Retinoic Acid by Liquid Chromatography–Tandem Mass Spectrometry and Association with Lipid Profile in Patients with Type 2 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]

- 8. caymanchem.com [caymanchem.com]

- 9. cdn.caymanchem.com [cdn.caymanchem.com]

An In-Depth Technical Guide to All-trans-Retinal-d5: Properties, Characterization, and Handling

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the physical, chemical, and analytical characteristics of all-trans-Retinal-d5, a deuterated isotopologue of a crucial Vitamin A metabolite. As a Senior Application Scientist, the following sections synthesize technical data with practical insights to support its application in research and development.

Introduction: The Significance of Deuterated Retinoids

All-trans-Retinal is a key molecule in vision and a pivotal intermediate in the biosynthesis of retinoic acid, a potent signaling molecule that regulates gene expression in cellular growth and differentiation.[1] The introduction of deuterium atoms at specific, non-labile positions in the all-trans-Retinal structure creates a heavier and more stable version of the molecule. This isotopic labeling is invaluable for a range of applications, particularly as an internal standard in quantitative mass spectrometry-based assays, enabling precise tracking and quantification of its non-deuterated counterpart in complex biological matrices.

Core Physical and Chemical Properties

All-trans-Retinal-d5 is a yellow solid, a characteristic shared with its non-deuterated form.[2] Its fundamental properties are summarized below.

| Property | Value | Source(s) |

| Chemical Name | (2E,4E,6E,8E)-9-[3,3-dideuterio-6,6-dimethyl-2-(trideuteriomethyl)cyclohexen-1-yl]-3,7-dimethylnona-2,4,6,8-tetraenal | [3] |

| Synonyms | Retinene-d5, E-Retinal-d5, Retinaldehyde-d5, all-trans-Vitamin A Aldehyde-d5 | [2][4] |

| Molecular Formula | C₂₀H₂₃D₅O | [2][4] |

| Molecular Weight | 289.47 g/mol | [2][4] |

| CAS Number | 1217234-58-6 | [2] |

| Appearance | Yellow Solid | [2] |

Structural Information

The chemical structure of all-trans-Retinal-d5 is characterized by a β-ionone ring and a polyene side chain with an aldehyde functional group. The five deuterium atoms are strategically placed to minimize kinetic isotope effects while providing a distinct mass shift for analytical purposes.

Caption: Chemical structure of all-trans-Retinal-d5.

Solubility and Stability

Retinoids are notoriously unstable and susceptible to degradation by light, heat, and oxidation.[6] Therefore, stringent storage and handling procedures are paramount to maintain the integrity of all-trans-Retinal-d5.

| Parameter | Recommendation | Source(s) |

| Storage Temperature | -86°C or -20°C | [2][6] |

| Storage Conditions | Store in an amber vial under an inert atmosphere (e.g., argon or nitrogen). | [2] |

| Handling | Avoid exposure to light and air. Solutions should be used promptly after preparation. | [5] |

Analytical Characterization

A multi-faceted analytical approach is necessary for the comprehensive characterization of all-trans-Retinal-d5, ensuring its identity, purity, and stability.

Caption: General workflow for the analytical characterization of all-trans-Retinal-d5.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone for the structural elucidation of all-trans-Retinal-d5. While specific spectra for this isotopologue are not widely published, data from 13C-labeled all-trans-retinals provide valuable insights into expected chemical shifts.[7] The absence of signals corresponding to the deuterated positions in ¹H NMR and the altered splitting patterns in ¹³C NMR would confirm the location of the deuterium labels.

Mass Spectrometry (MS)

Mass spectrometry is critical for confirming the molecular weight and isotopic enrichment of all-trans-Retinal-d5. The electron ionization mass spectrum of non-deuterated all-trans-retinal shows a prominent molecular ion peak.[8] For all-trans-Retinal-d5, the molecular ion peak is expected at m/z 289.47.

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred method for the quantification of retinoids in biological samples, where all-trans-Retinal-d5 serves as an ideal internal standard.[9]

Ultraviolet-Visible (UV-Vis) Spectroscopy

The extended π-system of the polyene chain in all-trans-Retinal-d5 results in strong absorption in the UV-visible region. The non-deuterated form exhibits a characteristic absorption maximum (λmax) in the ultraviolet spectrum.[10] While deuteration is not expected to significantly alter the λmax, experimental verification is recommended for precise quantification.

Experimental Protocols

The following protocols are provided as a starting point and should be optimized for specific instrumentation and experimental goals.

Protocol for HPLC-UV Analysis

Objective: To assess the purity of all-trans-Retinal-d5 and determine its concentration.

Materials:

-

all-trans-Retinal-d5

-

HPLC-grade solvents (e.g., methanol, acetonitrile, water)

-

Appropriate HPLC column (e.g., C18 reversed-phase)

-

HPLC system with a UV detector

Method:

-

Standard Preparation: Accurately weigh a small amount of all-trans-Retinal-d5 and dissolve it in a known volume of a suitable solvent (e.g., ethanol) to prepare a stock solution. Protect the solution from light.

-

Working Solutions: Prepare a series of dilutions from the stock solution to create a calibration curve.

-

Chromatographic Conditions:

-

Mobile Phase: A gradient of acetonitrile and water is commonly used.

-

Flow Rate: Typically 1 mL/min.

-

Column Temperature: Maintained at a constant temperature (e.g., 25°C).

-

Detection Wavelength: Set at the λmax of all-trans-Retinal.

-

-

Injection: Inject the standards and sample onto the HPLC system.

-

Data Analysis: Integrate the peak area of all-trans-Retinal-d5 and calculate the purity and/or concentration based on the calibration curve.

Protocol for LC-MS/MS Analysis

Objective: To confirm the identity and quantify all-trans-Retinal-d5.

Materials:

-

all-trans-Retinal-d5

-

LC-MS grade solvents

-

Appropriate LC column

-

LC-MS/MS system

Method:

-

Sample Preparation: Prepare solutions of all-trans-Retinal-d5 in a solvent compatible with the LC-MS system.

-

Liquid Chromatography: Utilize an appropriate gradient to achieve separation from any potential impurities.

-

Mass Spectrometry:

-

Ionization Mode: Electrospray ionization (ESI) is commonly used.

-

MS1 Scan: Acquire a full scan to identify the parent ion of all-trans-Retinal-d5 (m/z ~289.5).

-

MS2 Fragmentation: Perform collision-induced dissociation (CID) on the parent ion to generate characteristic fragment ions.

-

-

Data Analysis: Compare the observed mass-to-charge ratios of the parent and fragment ions with the theoretical values to confirm the identity of the compound.

Synthesis Outline

The synthesis of all-trans-Retinal-d5 can be achieved through the oxidation of its corresponding alcohol, all-trans-retinol-d5.[11] A common method involves the use of manganese dioxide (MnO₂) as the oxidizing agent in a suitable organic solvent like dichloromethane.[11] The precursor, all-trans-retinol-d5, can be synthesized using methods such as a modified Wittig aldol condensation to introduce the deuterium labels at the desired positions.[11]

Conclusion

All-trans-Retinal-d5 is an essential tool for researchers in the fields of vision, vitamin A metabolism, and drug development. Its well-defined physical and chemical properties, when coupled with robust analytical characterization, ensure its reliability as an internal standard and tracer. Adherence to proper handling and storage protocols is critical to preserving its integrity and ensuring the accuracy of experimental results. This guide provides a foundational understanding to facilitate the effective use of this valuable isotopically labeled compound.

References

-

MedchemExpress. (n.d.). All-trans-retinal. Retrieved from [Link]

- Alexandre, M., et al. (2017). Synthesis of Isotopically Labelled All-Trans Retinals for DNP-Enhanced Solid State NMR Studies of Retinylidene Proteins. University of Southampton.

-

Pharmaffiliates. (n.d.). all-trans-Retinal-d5. Retrieved from [Link]

- Moise, A. R., et al. (2007). Identification of All-trans-Retinol:All-trans-13,14-dihydroretinol Saturase. Journal of Biological Chemistry, 282(15), 11234-11241.

-

PubChem. (n.d.). Retinal. Retrieved from [Link]

-

Wikipedia. (n.d.). Retinal. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). Retinal. In NIST Chemistry WebBook. Retrieved from [Link]

Sources

- 1. Retinal | C20H28O | CID 638015 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. pharmaffiliates.com [pharmaffiliates.com]

- 3. all-trans-Retinal-d5 | CAS 1217234-58-6 | LGC Standards [lgcstandards.com]

- 4. scbt.com [scbt.com]

- 5. All-trans-retinal | Endogenous Metabolite | TargetMol [targetmol.com]

- 6. all trans-レチナール powder, ≥98% | Sigma-Aldrich [sigmaaldrich.com]

- 7. eprints.soton.ac.uk [eprints.soton.ac.uk]

- 8. Retinal [webbook.nist.gov]

- 9. caymanchem.com [caymanchem.com]

- 10. Retinal - Wikipedia [en.wikipedia.org]

- 11. benchchem.com [benchchem.com]

A Technical Guide to the Application of All-trans-Retinal-d5 in Vision Research

This guide provides an in-depth exploration of all-trans-Retinal-d5, a deuterated isotopologue of a critical retinoid in visual biochemistry. We will detail its core applications, from a high-fidelity internal standard in quantitative mass spectrometry to a sophisticated tracer for elucidating metabolic flux and disease pathology. This document is intended for researchers, clinicians, and pharmaceutical scientists engaged in ophthalmology and neurodegenerative disease research.

The Central Challenge: Quantifying a Fugitive Molecule

The visual cycle is a complex, enzymatic pathway responsible for regenerating the 11-cis-retinal chromophore essential for vision.[1] Upon absorbing a photon, 11-cis-retinal isomerizes to all-trans-retinal (atRAL), initiating the phototransduction cascade that leads to sight.[1] This liberated atRAL is highly reactive and cytotoxic if not efficiently cleared from photoreceptor outer segments.[2] Its aldehyde group can readily form Schiff bases and participate in condensation reactions, leading to the formation of toxic bisretinoid adducts like N-retinylidene-N-retinylethanolamine (A2E), a major component of lipofuscin implicated in age-related macular degeneration (AMD) and Stargardt disease.[3][4]

Studying the kinetics and flux of atRAL is paramount to understanding retinal health and disease. However, its transient nature, low endogenous concentrations in extra-ocular tissues, and high reactivity present significant analytical challenges.[5][6] Accurate quantification requires a methodology that can account for analyte loss during sample preparation and variability in instrument response. This is the precise role fulfilled by all-trans-Retinal-d5.

The Isotopic Solution: Properties of All-trans-Retinal-d5

All-trans-Retinal-d5 is a synthetic version of atRAL where five hydrogen atoms at specific, stable positions on the molecule have been replaced with their heavier isotope, deuterium. This substitution increases the molecular weight by five Daltons.

The core principle behind its utility is that deuteration imparts mass-shift without significantly altering physicochemical properties.

-

Co-elution: It behaves nearly identically to endogenous atRAL during chromatographic separation (e.g., HPLC), meaning it elutes at the same retention time.

-

Similar Ionization Efficiency: It ionizes in the mass spectrometer source in the same manner as its unlabeled counterpart.

-

Distinct Mass-to-Charge Ratio (m/z): It is easily distinguished from the native form by a mass spectrometer.

This combination of properties makes all-trans-Retinal-d5 the gold standard for two primary applications: as an internal standard for precise quantification and as a stable isotope tracer for metabolic studies.[7][8]

Core Application I: The Internal Standard in Quantitative LC-MS/MS

The most prevalent use of all-trans-Retinal-d5 is as an internal standard (IS) in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays.[9][10] The logic of this application is rooted in providing a self-validating system for every sample analyzed.

Causality of Experimental Choice

By adding a known, fixed amount of all-trans-Retinal-d5 to each biological sample at the very beginning of the extraction process, the IS experiences the exact same procedural losses as the endogenous analyte. Any degradation or incomplete recovery during protein precipitation, liquid-liquid extraction, or derivatization affects both the analyte and the IS proportionally. In the mass spectrometer, the instrument may exhibit signal suppression or enhancement due to matrix effects; again, this will impact both compounds similarly.

The final quantification is based on the ratio of the endogenous analyte signal to the internal standard signal. This ratio remains stable and accurate even if the absolute signal intensity fluctuates, providing a trustworthy and reproducible measurement of the true endogenous concentration.[9]

Data Presentation: Mass Spectrometry Parameters

For a typical LC-MS/MS analysis using a triple quadrupole mass spectrometer, specific precursor-to-product ion transitions, known as Selected Reaction Monitoring (SRM), are used to ensure specificity and sensitivity.

| Compound | Precursor Ion (m/z) | Product Ion 1 (Quantifier) (m/z) | Product Ion 2 (Qualifier) (m/z) |

| all-trans-Retinal (atRAL) | 285.2 | 159.1 | 267.2 |

| all-trans-Retinal-d5 (IS) | 290.2 | 163.1 | 272.2 |

| Note: Exact m/z values may vary slightly based on instrumentation and adduct formation (e.g., [M+H]+). These values are representative. |

Experimental Workflow: Quantitative Analysis

The workflow below illustrates the use of all-trans-Retinal-d5 as an internal standard for quantifying atRAL in a retinal tissue homogenate.

Protocol: Quantification of all-trans-Retinal in Mouse Retina

This protocol is a representative methodology synthesized from established practices.[5][9] All steps involving retinoids must be performed under dim red light to prevent photoisomerization.

-

Sample Collection: Euthanize the mouse and immediately enucleate the eyes. Dissect the retinas on an ice-cold surface and place them in a pre-weighed amber microcentrifuge tube.

-

Homogenization & Spiking:

-

Record the wet weight of the tissue.

-

Add 200 µL of ice-cold PBS.

-

Add 10 µL of the internal standard working solution (e.g., 1 µg/mL all-trans-Retinal-d5 in ethanol) to the tube. This addition at the earliest stage is critical for accuracy.

-

Homogenize the tissue using a sonicator probe on ice until fully dissociated.

-

-

Extraction:

-

Add 400 µL of acetonitrile to the homogenate to precipitate proteins.

-

Vortex vigorously for 1 minute.

-

Centrifuge at 14,000 x g for 10 minutes at 4°C.

-

Carefully transfer the supernatant to a new amber tube.

-

(Optional but recommended for cleaner samples): Perform a subsequent liquid-liquid extraction by adding 1 mL of hexane, vortexing, centrifuging, and collecting the upper organic layer.

-

-

Drying and Reconstitution:

-

Evaporate the solvent to dryness under a gentle stream of nitrogen.

-

Reconstitute the sample in 100 µL of the initial mobile phase (e.g., 75% Methanol / 25% Water with 0.1% Formic Acid).

-

Vortex and transfer to an amber HPLC vial with an insert.

-

-

LC-MS/MS Analysis:

-

Column: A C18 reversed-phase column (e.g., Thermo Scientific Accucore C18, 100 x 2.1 mm, 2.6 µm) is suitable.

-

Mobile Phase A: Water with 0.1% Formic Acid.

-

Mobile Phase B: Methanol with 0.1% Formic Acid.

-

Gradient: Start at 75% B, ramp to 98% B over 6 minutes, hold for 1 minute, and re-equilibrate.

-

Flow Rate: 0.5 mL/min.

-

MS Detection: Use a triple quadrupole mass spectrometer in positive ion mode with ESI, monitoring the SRM transitions listed in the table above.

-

-

Quantification:

-

Generate a standard curve by spiking known amounts of native atRAL into a blank matrix (e.g., buffer or tissue homogenate from an RPE65 knockout mouse) along with the fixed amount of IS.

-

Plot the ratio of the analyte peak area to the IS peak area against the concentration of the standards.

-

Calculate the concentration of atRAL in the unknown samples by interpolating their area ratios from the linear regression of the standard curve.

-

Core Application II: The Tracer in Metabolic Flux Analysis

Stable isotope tracing is a powerful technique to map the dynamic movement of molecules through metabolic pathways.[7][8] By introducing a labeled precursor, researchers can follow the label as it is incorporated into downstream products, providing direct evidence of metabolic activity and pathway kinetics.

Investigating the Visual Cycle and Disease

In vision research, all-trans-Retinal-d5 can be administered in vivo or to ex vivo retinal preparations to answer critical questions:

-

Rate of Clearance: How quickly is atRAL reduced to all-trans-retinol-d5 by retinol dehydrogenases (RDHs)? This can reveal defects in the clearance pathway, a key factor in retinal degeneration.[2]

-

A2E Formation: What is the rate of formation of labeled A2E (A2E-d5)? This allows for direct measurement of the flux into this toxic byproduct pathway, which is crucial for testing therapies aimed at reducing A2E accumulation.[3][4]

-

Alternative Pathways: Does atRAL get converted into other, previously uncharacterized metabolites? The appearance of novel mass-shifted peaks can uncover new metabolic fates.

This tracing approach provides a kinetic dimension that is impossible to achieve with static measurements of endogenous compounds. For drug development, a candidate therapeutic could be evaluated on its ability to decrease the rate of A2E-d5 formation from administered all-trans-Retinal-d5 in an animal model of AMD.

Limitations and Expert Considerations

-

Isotopic Purity: The deuterated standard must be of high isotopic purity to prevent interference with the measurement of the native analyte.

-

Kinetic Isotope Effect (KIE): The C-D bond is stronger than the C-H bond. In reactions where this bond is broken, the deuterated molecule may react slightly slower. While generally negligible for its use as an internal standard, this can be a factor in metabolic tracing studies and must be considered when interpreting kinetic data.

-

Availability and Cost: Synthesis of high-purity, position-specific labeled compounds can be expensive.[11][12]

-

Derivatization: Retinaldehyde is prone to forming syn/anti isomers when derivatized to an oxime, which can complicate chromatography. In-situ conversion to O-ethyloximes can resolve this issue by yielding a single, stable peak.[5]

Conclusion

All-trans-Retinal-d5 is an indispensable tool in modern vision research. As an internal standard, it enables the accurate and precise quantification of its endogenous counterpart, a critical biomarker for retinal health. As a metabolic tracer, it provides an unparalleled window into the dynamic flux of retinoids through the visual cycle and into pathological side-reactions. For scientists and drug developers working to combat retinal diseases like AMD, the robust and reliable data generated using all-trans-Retinal-d5 provides a foundation for mechanistic discovery and therapeutic evaluation.

References

-

Wang, J., Yoo, H. S., Obrochta, K. M., Huang, P., & Napoli, J. L. (2016). Quantitation of retinaldehyde in small biological samples using ultrahigh-performance liquid chromatography MS/MS. Journal of Lipid Research, 57(9), 1738–1745. [Link]

-

Chen, Y., Upreti, D., Wang, Y., & Wang, H. (2018). Conversion of all-trans-retinal into all-trans-retinal dimer reflects an alternative metabolic/antidotal pathway of all-trans-retinal in the retina. The Journal of biological chemistry, 293(39), 15104–15117. [Link]

-

Wallner, S., Grandl, G., Konovalova, T., et al. (2021). Quantification of All-Trans Retinoic Acid by Liquid Chromatography–Tandem Mass Spectrometry and Association with Lipid Profile in Patients with Type 2 Diabetes. International Journal of Molecular Sciences, 22(2), 896. [Link]

-

Du, J., Linton, J. D., & Hurley, J. B. (2015). Probing Metabolism in the Intact Retina Using Stable Isotope Tracers. Methods in enzymology, 561, 149–171. [Link]

-

Maeda, A., Maeda, T., & Palczewski, K. (2008). Retinal photodamage mediated by all-trans-retinal. Photochemistry and photobiology, 84(4), 885–891. [Link]

-

Garlipp, M. A., & Borhan, B. (2017). Properties of Retinoids: Structure, Handling, and Preparation. ResearchGate. [Link]

-

Kiser, P. D., Golczak, M., & Palczewski, K. (2014). Retinoids in the visual cycle: role of the retinal G protein-coupled receptor. Biochimica et biophysica acta, 1837(5), 681–692. [Link]

-

Crew, R. C., Chacko, J. V., Gryka, R. J., et al. (2023). Studies of All-trans Retinoic Acid Transport in the Eye. Investigative Ophthalmology & Visual Science, 64(10), 2. [Link]

-

Sparrow, J. R., & Cai, B. (2010). Structures of the bisretinoids A2E and all-trans-retinal dimer. ResearchGate. [Link]

-

Wei, L., & Liu, X. (2021). Protocol to assess retinal metabolic flux of mice via stable isotope-resolved metabolomics. STAR protocols, 2(1), 100295. [Link]

-

Palczewski, K. (2012). Chemistry of the Retinoid (Visual) Cycle. Chemical Reviews, 112(10), 5475-5531. [Link]

-

Ankam, S. (2014). Synthesis of Deuterated-(C9)-11-cis-Retinal. Florida Institute of Technology Scholarship Repository. [Link]

-

Wang, J. S., & Kefalov, V. J. (2011). The Retina-Based Visual Cycle. ResearchGate. [Link]

-

Wang, J., Yoo, H. S., Obrochta, K. M., Huang, P., & Napoli, J. L. (2016). Quantitation of retinaldehyde in small biological samples using ultrahigh-performance liquid chromatography tandem mass spectrometry. eScholarship, University of California. [Link]

-

Kim, S. R., & Ablonczy, Z. (2021). Relative Contributions of All-Trans and 11-Cis Retinal to Formation of Lipofuscin and A2E Accumulating in Mouse Retinal Pigment Epithelium. Investigative Ophthalmology & Visual Science, 62(2), 16. [Link]

-

Murali, A., & Soundararajan, R. (2019). Stable Isotope Tracing Metabolomics to Investigate the Metabolic Activity of Bioactive Compounds for Cancer Prevention and Treatment. Metabolites, 9(11), 273. [Link]

-

Kane, M. A., Folias, A. E., Wang, C., & Napoli, J. L. (2008). Simultaneous quantification of retinol, retinal, and retinoic acid isomers by high-performance liquid chromatography with a simple gradiation. Analytical biochemistry, 378(1), 71–79. [Link]

- Boehm, M. F., & Heyman, R. A. (1998). Method of synthesis of retinoic acid.

Sources

- 1. Retinoids in the visual cycle: role of the retinal G protein-coupled receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Retinal Photodamage Mediated by All-trans-retinal - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Conversion of all-trans-retinal into all-trans-retinal dimer reflects an alternative metabolic/antidotal pathway of all-trans-retinal in the retina - PMC [pmc.ncbi.nlm.nih.gov]

- 4. iovs.arvojournals.org [iovs.arvojournals.org]

- 5. Quantitation of retinaldehyde in small biological samples using ultrahigh-performance liquid chromatography MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 6. iovs.arvojournals.org [iovs.arvojournals.org]

- 7. Probing Metabolism in the Intact Retina Using Stable Isotope Tracers - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Stable Isotope Tracing Metabolomics to Investigate the Metabolic Activity of Bioactive Compounds for Cancer Prevention and Treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 9. documents.thermofisher.com [documents.thermofisher.com]

- 10. Quantification of All-Trans Retinoic Acid by Liquid Chromatography–Tandem Mass Spectrometry and Association with Lipid Profile in Patients with Type 2 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]

- 11. repository.fit.edu [repository.fit.edu]

- 12. US5808120A - Method of synthesis of retinoic acid - Google Patents [patents.google.com]

An In-Depth Technical Guide to all-trans-Retinal-d5 and its Application in Elucidating the Visual Cycle

For Researchers, Scientists, and Drug Development Professionals

Abstract

The canonical visual cycle is a complex, multi-step enzymatic pathway essential for regenerating the chromophore 11-cis-retinal, which is requisite for vision. A critical intermediate in this cycle is all-trans-retinal, the product of light-induced isomerization of 11-cis-retinal within photoreceptor cells. Understanding the kinetics and mechanisms of the enzymes that process all-trans-retinal is paramount for developing therapies for a host of retinal degenerative diseases. This technical guide provides a comprehensive overview of the use of a stable isotope-labeled analog, all-trans-Retinal-d5, as a powerful tool for investigating the visual cycle. We will delve into the core principles of isotopic labeling and the kinetic isotope effect (KIE), and present detailed, field-proven methodologies for its application in rhodopsin regeneration assays and metabolic flux analysis using high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS). This guide is intended to equip researchers with the foundational knowledge and practical protocols to leverage all-trans-Retinal-d5 in their own investigations, ultimately contributing to the advancement of vision science and the development of novel ophthalmic therapeutics.

The Canonical Visual Cycle: A Foundation for Investigation

The journey of light from a photon to a neural signal is predicated on a renewable biochemical pathway known as the visual cycle. This process, occurring between the photoreceptor outer segments (POS) and the retinal pigment epithelium (RPE), ensures a constant supply of the light-sensitive chromophore, 11-cis-retinal.[1]

The cycle is initiated upon the absorption of a photon by rhodopsin (in rods) or cone opsins, which triggers the isomerization of the covalently bound 11-cis-retinal to all-trans-retinal.[2] This conformational change activates the phototransduction cascade, leading to the hyperpolarization of the photoreceptor cell and the generation of a neural signal. The all-trans-retinal is then released from the opsin.[1][3]

To regenerate the visual pigment, the all-trans-retinal must be converted back to 11-cis-retinal. This multi-step process involves:

-

Reduction: In the POS, all-trans-retinal is reduced to all-trans-retinol by all-trans-retinol dehydrogenases (RDHs), primarily RDH8 and RDH12, utilizing NADPH as a cofactor.[4][5]

-

Transport: All-trans-retinol is transported from the POS to the RPE.[6]

-

Esterification: Within the RPE, lecithin:retinol acyltransferase (LRAT) esterifies all-trans-retinol to form all-trans-retinyl esters, which serve as a storage form of vitamin A.[3][6]

-

Isomerization: The key enzymatic step is the isomerization of all-trans-retinyl esters to 11-cis-retinol, catalyzed by the retinal pigment epithelium-specific 65 kDa protein (RPE65).[7][8][9][10]

-

Oxidation: 11-cis-retinol is then oxidized to 11-cis-retinal by 11-cis-retinol dehydrogenases (e.g., RDH5).[11]

-

Return to Photoreceptor: Finally, 11-cis-retinal is transported back to the POS, where it combines with opsin to regenerate the visual pigment.

Malfunctions in any of these enzymatic steps can lead to a buildup of toxic byproducts or a deficit of 11-cis-retinal, resulting in retinal degenerative diseases.[3] Therefore, a detailed understanding of the kinetics and rate-limiting steps of this cycle is of profound interest.

Diagram of the Canonical Visual Cycle

Caption: A typical workflow for a rhodopsin regeneration assay using a deuterated retinal analog.

HPLC-MS/MS Analysis of Retinoid Metabolism

This protocol allows for the sensitive and specific quantification of all-trans-Retinal-d5 and its metabolites in biological samples, such as cultured RPE cells or retinal tissue extracts.

Objective: To trace the metabolic fate of all-trans-Retinal-d5 through the visual cycle and to quantify the relative abundance of its metabolites.

Materials:

-

Cultured RPE cells or retinal tissue.

-

all-trans-Retinal-d5.

-

Internal standard (e.g., a different deuterated retinoid or a structurally similar molecule).

-

Solvents for extraction (e.g., hexane, ethyl acetate).

-

HPLC system coupled to a tandem mass spectrometer (MS/MS).

Protocol:

-

Sample Preparation:

-

Incubate cultured RPE cells or retinal tissue with all-trans-Retinal-d5 for a specified time.

-

Harvest the cells or tissue and homogenize in a suitable buffer.

-

Add the internal standard.

-

Perform a liquid-liquid extraction of the retinoids using an organic solvent mixture (e.g., hexane:ethyl acetate).

-

Evaporate the organic solvent under a stream of nitrogen.

-

Reconstitute the dried extract in the mobile phase for HPLC analysis.

-

-

HPLC Separation:

-

Inject the reconstituted sample onto a suitable HPLC column (e.g., a C18 reversed-phase column).

-

Use a gradient of solvents (e.g., water with formic acid and methanol or acetonitrile) to separate the different retinoid isomers and metabolites.

-

-

MS/MS Detection:

-

The eluent from the HPLC is introduced into the mass spectrometer.

-

Set the mass spectrometer to operate in Multiple Reaction Monitoring (MRM) mode. This involves selecting a specific precursor ion (the molecular ion of the retinoid of interest) and a specific product ion (a fragment of the precursor ion generated by collision-induced dissociation). This provides high specificity and sensitivity.

-

Monitor the MRM transitions for both the deuterated and endogenous retinoids.

-

Table 2: Example MRM Transitions for Retinoid Analysis

| Compound | Precursor Ion (m/z) | Product Ion (m/z) |

| all-trans-Retinal | 285.2 | [Specific Fragment] |

| all-trans-Retinal-d5 | 290.2 | [Specific Fragment+5] |

| all-trans-Retinol | 269.2 (M-H₂O)⁺ | [Specific Fragment] |

| all-trans-Retinol-d5 | 274.2 (M-H₂O)⁺ | [Specific Fragment+5] |

Data Analysis:

-

Generate chromatograms for each MRM transition.

-

Calculate the peak area for each analyte and the internal standard.

-

Quantify the concentration of each retinoid using a calibration curve generated with known standards.

Principle of Mass Spectrometric Detection

Caption: The use of mass spectrometry to differentiate between endogenous and deuterated retinoids based on their mass-to-charge ratio.

Hypothetical Kinetic Isotope Effect Study: Probing the Reduction of all-trans-Retinal

Objective: To determine if the reduction of all-trans-retinal to all-trans-retinol by RDH8 exhibits a primary kinetic isotope effect.

Rationale: The reduction of the aldehyde group of all-trans-retinal involves the transfer of a hydride ion from NADPH. If the C-H bond at the aldehyde position is broken in the rate-limiting step, deuteration at this position should result in a slower reaction rate.

Experimental Design:

-

Substrate Synthesis: Synthesize all-trans-retinal specifically deuterated at the C15 aldehyde position (all-trans-Retinal-15-d1).

-

Enzyme Source: Use purified, recombinant RDH8.

-

Kinetic Assay:

-

Perform parallel reactions with unlabeled all-trans-retinal and all-trans-Retinal-15-d1.

-

Monitor the decrease in NADPH absorbance at 340 nm over time, which is a direct measure of the reaction rate.

-

Alternatively, use the HPLC-MS/MS method described above to monitor the formation of all-trans-retinol and all-trans-retinol-d1 over time.

-

-

Data Analysis:

-

Determine the initial reaction velocities (V₀) for both substrates at various concentrations.

-

Calculate the Michaelis-Menten parameters (Km and Vmax) for both substrates.

-

The KIE is calculated as the ratio of the Vmax for the unlabeled substrate to the Vmax for the deuterated substrate (KIE = Vmax(H) / Vmax(D)).

-

Expected Results and Interpretation:

-

KIE > 1: A KIE significantly greater than 1 would indicate that the C-H bond cleavage is at least partially rate-limiting for the reduction of all-trans-retinal by RDH8.

-

KIE ≈ 1: A KIE close to 1 would suggest that C-H bond cleavage is not the rate-limiting step. Other steps, such as substrate binding or product release, may be slower.

This information would provide invaluable insight into the catalytic mechanism of a key visual cycle enzyme and could inform the design of drugs that modulate its activity.

Conclusion and Future Directions